molecular formula C26H37N3O4 B247689 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine

1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine

Cat. No. B247689
M. Wt: 455.6 g/mol
InChI Key: NZCHENUDQGUJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has gained attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and pharmacology.

Mechanism of Action

1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of various physiological processes, including mood, appetite, and sleep. 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has also been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. The exact mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine is still not fully understood and requires further research.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and hallucinogenic effects. 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has also been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been shown to have a low toxicity profile, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential therapeutic applications. However, 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine also has several limitations, including its limited solubility in aqueous solutions and its potential for cardiovascular effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, including the development of more potent and selective compounds that target specific serotonin receptors. Further research is also needed to fully understand the mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine and its potential therapeutic applications in various fields, including neuroscience and pharmacology. Additionally, the potential cardiovascular effects of 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine need to be further studied to determine its safety profile.

Synthesis Methods

1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetonitrile with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with piperazine in the presence of acetic acid. The purity and yield of 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine can be improved through various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been shown to have anxiolytic, sedative, and hallucinogenic effects, making it a potential candidate for the treatment of anxiety disorders, insomnia, and depression. 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has also been studied for its potential use as a research tool in the study of serotonin receptors and their role in various physiological processes.

properties

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C26H37N3O4/c1-30-23-8-6-5-7-22(23)29-15-13-28(14-16-29)21-9-11-27(12-10-21)19-20-17-25(32-3)26(33-4)18-24(20)31-2/h5-8,17-18,21H,9-16,19H2,1-4H3

InChI Key

NZCHENUDQGUJSV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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